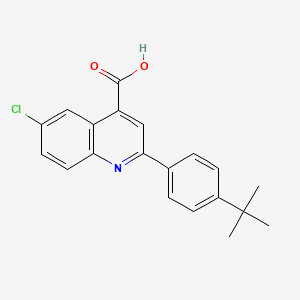

2,3-Difluoro-4-formylphenylboronic acid

Übersicht

Beschreibung

2,3-Difluoro-4-formylphenylboronic acid is a functionalized boronic acid derivative that is part of a broader class of compounds known for their interesting features from synthetic, application, and structural perspectives. These compounds are known to undergo tautomeric rearrangements in solution, forming cyclic structures such as oxaboroles, which have been studied for their potential in various chemical reactions and as antimicrobial agents .

Synthesis Analysis

The synthesis of related boronic acids typically involves the coupling of appropriate iodides with diiodobenzene derivatives or the functionalization of existing phenylboronic acids. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Although the specific synthesis of 2,3-difluoro-4-formylphenylboronic acid is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of boronic acids can vary significantly depending on the substituents present on the phenyl ring. X-ray analyses have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives . The presence of electron-withdrawing groups, such as fluorine atoms, can influence the acidity and stability of these compounds .

Chemical Reactions Analysis

Boronic acids are versatile in chemical synthesis, participating in reactions such as dehydrative amidation, where they catalyze the condensation between carboxylic acids and amines . They also react with secondary amines to form substituted benzoxaboroles . The ortho-substituent on the phenyl ring plays a crucial role in these reactions by influencing the reactivity and selectivity of the boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly affected by their substituents. For example, the introduction of trifluoromethyl groups increases the acidity of the meta and para isomers compared to unsubstituted phenylboronic acid . The presence of fluorine atoms also affects the resistance to protodeboronation, a common decomposition pathway for boronic acids . Spectroscopic techniques such as NMR and UV-Vis have been used to characterize these compounds and investigate their solution behavior .

Wissenschaftliche Forschungsanwendungen

Boronic acids, including “2,3-Difluoro-4-formylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The procedures for these reactions typically involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

-

Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are often used in these reactions, which are a type of palladium-catalyzed cross coupling. This is widely used in organic synthesis for the formation of carbon-carbon bonds. The procedures for these reactions typically involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

-

Development of Boronate Affinity Materials : Boronic acids can be used in the development of these materials, which are used for the extraction, separation, and enrichment of glycoproteins.

-

Preparation of Pyrazolopyrimidinamine Derivatives : Boronic acids can be used in the synthesis of these derivatives, which are known to inhibit tyrosine and phosphinositide kinases.

-

Development of Boronate Based D-Glucose Sensors : Boronic acids can be used in the development of these sensors, which can detect changes in glucose levels.

-

End Group Capping : Boronic acids can be used in end group capping, a process used in polymer chemistry to modify the ends of polymer chains.

-

Development of Phosphorescent Sensors for Biologically Mobile Zinc and Blue Green Phosphorescent OLEDs : Boronic acids can be used in the development of these sensors, which can detect changes in zinc levels.

-

Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are often used in these reactions, which are a type of palladium-catalyzed cross coupling. This is widely used in organic synthesis for the formation of carbon-carbon bonds. The procedures for these reactions typically involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

-

Development of Boronate Affinity Materials : Boronic acids can be used in the development of these materials, which are used for the extraction, separation, and enrichment of glycoproteins.

-

Preparation of Pyrazolopyrimidinamine Derivatives : Boronic acids can be used in the synthesis of these derivatives, which are known to inhibit tyrosine and phosphinositide kinases.

-

Development of Boronate Based D-Glucose Sensors : Boronic acids can be used in the development of these sensors, which can detect changes in glucose levels.

-

End Group Capping : Boronic acids can be used in end group capping, a process used in polymer chemistry to modify the ends of polymer chains.

-

Development of Phosphorescent Sensors for Biologically Mobile Zinc and Blue Green Phosphorescent OLEDs : Boronic acids can be used in the development of these sensors, which can detect changes in zinc levels.

Safety And Hazards

While specific safety and hazard information for 2,3-Difluoro-4-formylphenylboronic acid is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Relevant Papers Unfortunately, specific papers related to 2,3-Difluoro-4-formylphenylboronic acid were not found in the available resources .

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNNBOWURANFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393239 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-formylphenylboronic acid | |

CAS RN |

480424-84-8 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)